Cas no 72623-34-8 (3-Bromo-4-methyl-5-nitrobenzyl alcohol)
3-Bromo-4-methyl-5-nitrobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-methyl-5-nitrobenzyl alcohol
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- Inchi: 1S/C8H8BrNO3/c1-5-7(9)2-6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3
- InChI Key: ROYXJGQEOBWMQJ-UHFFFAOYSA-N
- SMILES: BrC1=CC(CO)=CC(=C1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 194
- XLogP3: 1.9
- Topological Polar Surface Area: 66
3-Bromo-4-methyl-5-nitrobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007379-250mg |
3-Bromo-4-methyl-5-nitrobenzyl alcohol |
72623-34-8 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A010007379-500mg |
3-Bromo-4-methyl-5-nitrobenzyl alcohol |
72623-34-8 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A010007379-1g |
3-Bromo-4-methyl-5-nitrobenzyl alcohol |
72623-34-8 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Enamine | EN300-6745856-0.05g |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
72623-34-8 | 95% | 0.05g |
$135.0 | 2023-05-30 | |
| Enamine | EN300-6745856-0.1g |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
72623-34-8 | 95% | 0.1g |
$202.0 | 2023-05-30 | |
| Enamine | EN300-6745856-0.25g |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
72623-34-8 | 95% | 0.25g |
$289.0 | 2023-05-30 | |
| Enamine | EN300-6745856-0.5g |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
72623-34-8 | 95% | 0.5g |
$480.0 | 2023-05-30 | |
| Enamine | EN300-6745856-1.0g |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
72623-34-8 | 95% | 1g |
$614.0 | 2023-05-30 | |
| Enamine | EN300-6745856-2.5g |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
72623-34-8 | 95% | 2.5g |
$1202.0 | 2023-05-30 | |
| Enamine | EN300-6745856-5.0g |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
72623-34-8 | 95% | 5g |
$1779.0 | 2023-05-30 |
3-Bromo-4-methyl-5-nitrobenzyl alcohol Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 3-Bromo-4-methyl-5-nitrobenzyl alcohol
3-Bromo-4-methyl-5-nitrobenzyl Alcohol: A Comprehensive Overview
3-Bromo-4-methyl-5-nitrobenzyl alcohol (CAS No. 72623-34-8) is a complex organic compound with a unique structure that combines bromine, methyl, and nitro groups attached to a benzyl alcohol framework. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile functional groups and potential applications in drug design and synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of anti-cancer agents and antibiotics.
The molecular structure of 3-bromo-4-methyl-5-nitrobenzyl alcohol is characterized by a benzene ring with three substituents: a bromine atom at position 3, a methyl group at position 4, and a nitro group at position 5. The hydroxyl group (-OH) is attached to the benzene ring via a methylene bridge (-CH₂OH), forming the benzyl alcohol moiety. This arrangement creates a highly reactive compound with multiple functional groups that can participate in various chemical reactions, such as nucleophilic substitution, oxidation, and reduction.
Recent research has focused on the synthesis and characterization of 3-bromo-4-methyl-5-nitrobenzyl alcohol as a key intermediate in the preparation of bioactive compounds. For instance, studies have demonstrated its utility in the synthesis of quinoline derivatives, which are known for their anti-inflammatory and anti-cancer properties. The presence of the nitro group provides opportunities for further functionalization, such as reduction to an amino group or introduction of other substituents to enhance bioactivity.
In addition to its role in drug discovery, 3-bromo-4-methyl-5-nitrobenzyl alcohol has been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of conductive polymers and organic semiconductors. Researchers have investigated its ability to form self-assembled monolayers (SAMs) on various substrates, which could be useful in creating nanoscale devices with tailored electronic properties.
The synthesis of 3-bromo-4-methyl-5-nitrobenzyl alcohol typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the bromination of a methyl-substituted nitrobenzene derivative followed by hydroxylation to introduce the benzyl alcohol group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the reliance on hazardous reagents.
From an analytical standpoint, 3-bromo-4-methyl-5-nitrobenzyl alcohol can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopy. These methods provide insights into its molecular structure, purity, and stability under different conditions. Additionally, mass spectrometry (MS) has been employed to confirm the molecular formula and detect impurities.
Despite its promising applications, 3-bromo-4-methyl-5-nitrobenzyl alcohol poses certain challenges in terms of handling and storage due to its reactivity. Proper precautions must be taken during synthesis and manipulation to ensure safety and prevent unwanted side reactions. Researchers are actively exploring methods to improve its stability and scalability for industrial applications.
In conclusion, 3-bromo-4-methyl-5-nitrobenzyl alcohol is a versatile compound with significant potential in multiple scientific domains. Its unique structure enables diverse chemical transformations, making it an invaluable tool in drug discovery and materials science. As research continues to uncover new applications and improve synthetic methodologies, this compound is expected to play an increasingly important role in advancing modern chemistry.
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